molecular formula C12H17FN2O B4857466 N-[3-(dimethylamino)propyl]-3-fluorobenzamide

N-[3-(dimethylamino)propyl]-3-fluorobenzamide

Cat. No. B4857466
M. Wt: 224.27 g/mol
InChI Key: XUWRADNVDZOTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)propyl]-3-fluorobenzamide, commonly known as DF-MPJC, is a potent and selective inhibitor of the protein kinase C (PKC) isozyme δ. PKCδ is a member of the PKC family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. DF-MPJC has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular disorders.

Mechanism of Action

DF-MPJC selectively inhibits the N-[3-(dimethylamino)propyl]-3-fluorobenzamideδ isozyme by binding to its regulatory domain, thereby preventing its activation. This compoundδ is involved in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of this compoundδ by DF-MPJC leads to the suppression of these processes, ultimately resulting in the inhibition of cancer cell growth and proliferation, reduction of inflammation, and cardioprotection.
Biochemical and Physiological Effects
DF-MPJC has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and reduce infarct size and improve cardiac function in animal models of myocardial infarction. DF-MPJC has also been shown to have minimal toxicity and side effects in animal models.

Advantages and Limitations for Lab Experiments

DF-MPJC has several advantages for lab experiments, including its high potency and selectivity for N-[3-(dimethylamino)propyl]-3-fluorobenzamideδ, its ability to inhibit cancer cell growth and proliferation, and its potential as an anti-inflammatory and cardioprotective agent. However, DF-MPJC also has several limitations, including its complex synthesis method, high cost, and limited availability.

Future Directions

There are several future directions for research on DF-MPJC. One potential direction is the development of more efficient and cost-effective synthesis methods for DF-MPJC. Another potential direction is the investigation of the potential of DF-MPJC as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anti-cancer, anti-inflammatory, and cardioprotective effects of DF-MPJC.

Scientific Research Applications

DF-MPJC has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. DF-MPJC has also been shown to reduce inflammation in various animal models, suggesting its potential as an anti-inflammatory agent. Additionally, DF-MPJC has been shown to have cardioprotective effects in animal models of myocardial infarction.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-15(2)8-4-7-14-12(16)10-5-3-6-11(13)9-10/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWRADNVDZOTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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